(6-Fluoro-4-(trifluoromethyl)pyridin-3-yl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-(trifluoromethyl)pyridin-3-yl)methanol typically involves the reaction of 6-trifluoromethylpyridine with methanethiol. Initially, 6-trifluoromethylpyridine is reacted with potassium carbonate to form the corresponding trifluoromethylpyridine-3-phenolate . This intermediate is then further processed to yield the desired compound.
Industrial Production Methods
Industrial production methods for fluorinated pyridines, including this compound, often involve the use of commercially available starting materials such as 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine . These compounds are treated with sodium methoxide and subsequently processed under specific conditions to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-(trifluoromethyl)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, palladium on carbon (Pd/C), and ammonium formate . Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.
Major Products Formed
Major products formed from these reactions include various fluorinated derivatives, such as ketones, aldehydes, and substituted pyridines .
Scientific Research Applications
(6-Fluoro-4-(trifluoromethyl)pyridin-3-yl)methanol has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-Fluoro-4-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its electron-withdrawing properties, which can influence its reactivity and binding affinity to various biological targets . This makes it a valuable compound in the development of drugs and imaging agents.
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)pyridin-3-ol
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 1-[6-(Trifluoromethyl)-3-pyridinyl]ethanone
Uniqueness
(6-Fluoro-4-(trifluoromethyl)pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluoro and trifluoromethyl groups in the pyridine ring enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H5F4NO |
---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
[6-fluoro-4-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5F4NO/c8-6-1-5(7(9,10)11)4(3-13)2-12-6/h1-2,13H,3H2 |
InChI Key |
ZDNLQLHQIBWJHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)CO)C(F)(F)F |
Origin of Product |
United States |
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